

The Discovery and Synthesis of GSK2982772: A First-in-Class RIPK1 Inhibitor

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Compound of Interest

Compound Name: HPGDS inhibitor 2

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2982772 is a potent and selective, orally active, first-in-class inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).^{[1][2][3][4]} Initially identified through a DNA-encoded library screen, GSK2982772 has been investigated as a potential therapeutic agent for a variety of inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical profile of GSK2982772, intended for researchers and professionals in the field of drug development.

Discovery and Lead Optimization

The journey to identify GSK2982772 began with the screening of GlaxoSmithKline's DNA-encoded library, which yielded a benzoxazepinone hit compound.^[2] This initial hit demonstrated high potency and selectivity for RIPK1. The subsequent lead optimization program focused on improving the physicochemical and pharmacokinetic properties of the initial hit, ultimately leading to the identification of GSK2982772.^[2]

Synthesis of GSK2982772

The synthesis of GSK2982772 involves a multi-step process. A key publication by Harris et al. in the Journal of Medicinal Chemistry outlines the synthetic route.^[2]

Experimental Protocol: Synthesis of (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][5][6]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)

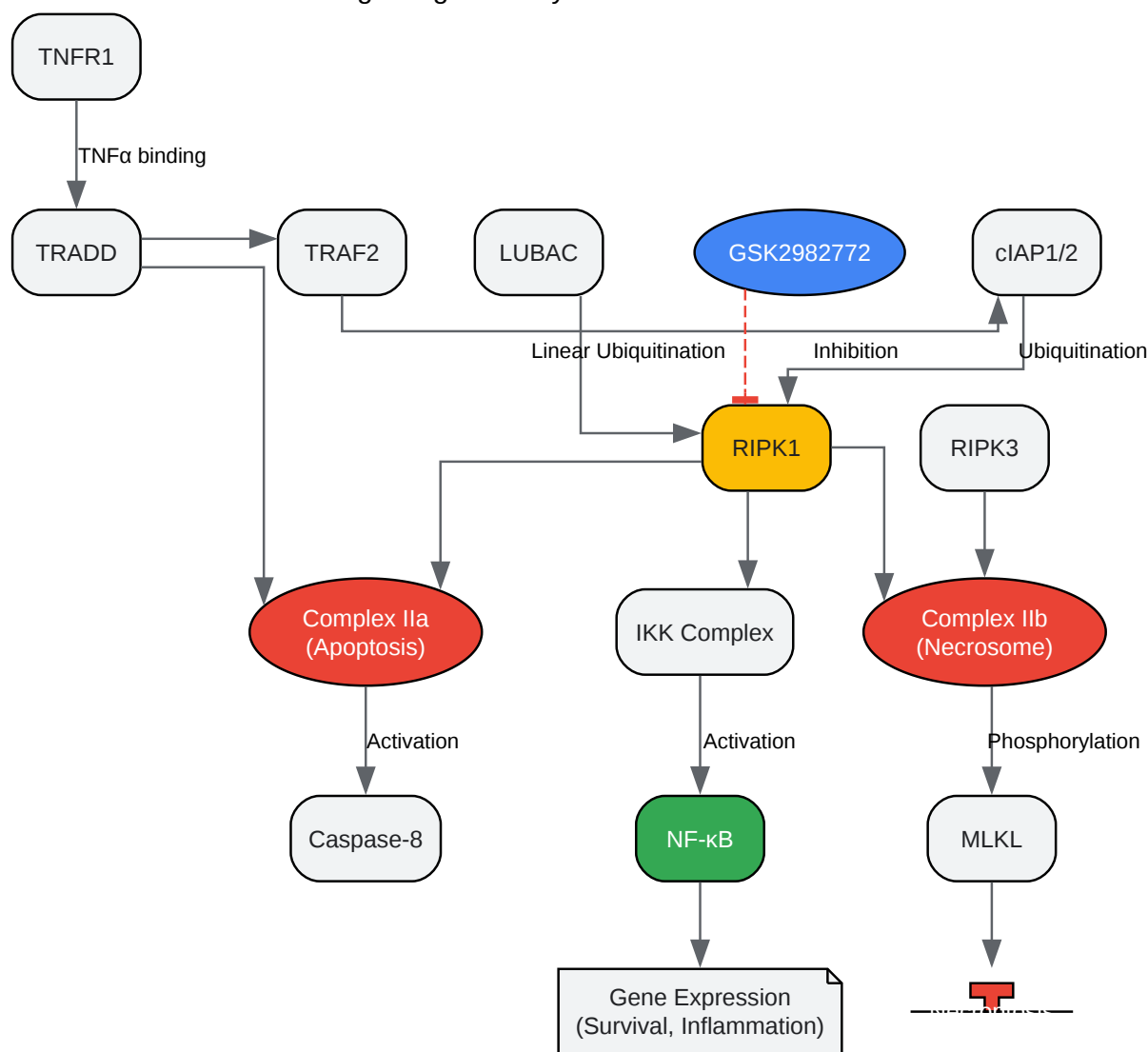
A detailed, step-by-step synthetic protocol is typically found in the supplementary information of the primary publication. Researchers should refer to the supporting information of Harris et al., J. Med. Chem. 2017, 60 (4), pp 1247–1261 for the precise experimental procedures, including reagents, reaction conditions, and purification methods.

Mechanism of Action and Signaling Pathway

GSK2982772 functions as a highly selective inhibitor of the kinase activity of RIPK1.[6] RIPK1 is a critical signaling node in the tumor necrosis factor (TNF) receptor pathway, regulating both cell survival and programmed cell death pathways, including apoptosis and necroptosis. By inhibiting RIPK1 kinase activity, GSK2982772 can modulate the inflammatory response and prevent necroptotic cell death.

Below is a diagram illustrating the RIPK1 signaling pathway and the point of intervention for GSK2982772.

RIPK1 Signaling Pathway and GSK2982772 Inhibition

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Caption: Simplified diagram of the RIPK1 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for GSK2982772.

Table 1: In Vitro Potency of GSK2982772

Assay	Species	IC50 (nM)
RIPK1 Kinase Assay	Human	16[7]
RIPK1 Kinase Assay	Monkey	20[7]

Table 2: Kinase Selectivity of GSK2982772

Kinase Panel	Number of Kinases	Selectivity
Panel of 339 kinases	>339	>1,000-fold selective for RIPK1 over other kinases at 10 μ M[7]

Table 3: Preclinical Pharmacokinetic Properties of GSK2982772

Species	Free Fraction in Blood (%)	Brain Penetration (%)
Rat	4.2[7]	4[7]
Dog	11[7]	Not Reported
Cynomolgus Monkey	11[7]	Not Reported
Human	7.4[7]	Not Reported

Key Experimental Protocols

Detailed experimental protocols for the various assays used to characterize GSK2982772 are crucial for reproducibility and further research.

Experimental Protocol: RIPK1 Kinase Inhibition Assay

The enzymatic activity of RIPK1 is typically measured using a biochemical assay that quantifies the phosphorylation of a substrate. An example of such an assay is the ADP-Glo™ Kinase Assay.

- Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.

- General Procedure:
 - Recombinant human RIPK1 enzyme is incubated with a substrate (e.g., a generic kinase substrate peptide) and ATP in a buffer solution.
 - GSK2982772 at varying concentrations is added to the reaction mixture.
 - The reaction is allowed to proceed for a defined period at a specific temperature.
 - The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
 - The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
 - The luminescence signal is measured and is directly proportional to the amount of ADP generated and, therefore, the kinase activity.
 - IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

For the specific conditions used for GSK2982772, researchers should consult the experimental section of Harris et al., J. Med. Chem. 2017, 60 (4), pp 1247–1261.[\[2\]](#)

Experimental Protocol: Cellular Necroptosis Assay

Cellular assays are essential to determine the efficacy of the inhibitor in a more physiologically relevant context.

- Principle: This assay measures the ability of GSK2982772 to protect cells from induced necroptosis.
- Cell Line: A human monocytic cell line such as U937 is often used.
- General Procedure:
 - U937 cells are plated in multi-well plates.

- Cells are pre-incubated with various concentrations of GSK2982772.
- Necroptosis is induced by treating the cells with a combination of TNF- α and a pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is necessary to block apoptosis and drive the cells towards necroptosis.
- After an incubation period, cell viability is assessed using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- EC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Conclusion

GSK2982772 is a well-characterized, potent, and selective RIPK1 inhibitor that emerged from a DNA-encoded library screening and subsequent lead optimization. Its discovery and preclinical development have provided a valuable tool for studying the role of RIPK1 in inflammatory diseases and have paved the way for clinical investigations. This technical guide summarizes the key aspects of its discovery and synthesis, providing a foundation for further research and development in the field of RIPK1-targeted therapeutics.

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